molecular formula C7H9F3N4O B13506984 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine

Cat. No.: B13506984
M. Wt: 222.17 g/mol
InChI Key: GRXFVACTDVKYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is an organic compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the attachment of the morpholine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]pyridine
  • 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzene
  • 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thiophene

Uniqueness

Compared to similar compounds, 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical stability and reactivity. This makes it a versatile building block for various applications in research and industry .

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine

InChI

InChI=1S/C7H9F3N4O/c8-7(9,10)6-12-5(13-14-6)4-3-15-2-1-11-4/h4,11H,1-3H2,(H,12,13,14)

InChI Key

GRXFVACTDVKYPB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC(=NN2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.